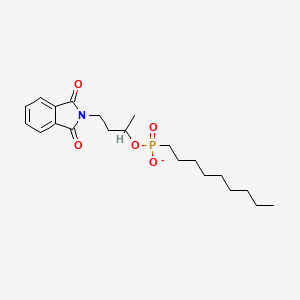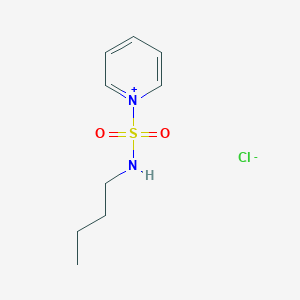![molecular formula C22H20N2O4 B12522127 1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- CAS No. 821794-47-2](/img/structure/B12522127.png)
1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a propanone group attached to a 2-methoxy-4-nitrophenylamino group and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- typically involves the following steps:
Amination: The conversion of the nitro group to an amino group, often achieved through catalytic hydrogenation or reduction using reagents such as tin(II) chloride in hydrochloric acid.
Condensation: The final step involves the condensation of the methoxy-4-nitrophenylamine with 1,3-diphenylpropanone under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Propanon, 3-[(2-Methoxy-4-nitrophenyl)amino]-1,3-diphenyl-, unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktion der Nitrogruppe zu einer Aminogruppe unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Zinn(II)-chlorid in Salzsäure.
Substitution: Halogenierung mit Brom oder Chlor in Gegenwart eines Lewis-Säurekatalysators.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Chinonen oder anderen oxidierten aromatischen Verbindungen.
Reduktion: Umwandlung der Nitrogruppe in eine Aminogruppe.
Substitution: Einführung von Halogenatomen oder anderen Substituenten in die aromatischen Ringe.
Wissenschaftliche Forschungsanwendungen
1-Propanon, 3-[(2-Methoxy-4-nitrophenyl)amino]-1,3-diphenyl-, hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer für die Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Bei der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-Propanon, 3-[(2-Methoxy-4-nitrophenyl)amino]-1,3-diphenyl-, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:
Bindung an Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind.
Wechselwirkung mit DNA: Bindung an DNA und Beeinflussung der Genexpression oder DNA-Replikation.
Modulation der Signaltransduktion: Beeinflussung zellulärer Signalwege und Veränderung zellulärer Reaktionen.
Wirkmechanismus
The mechanism of action of 1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.
Modulating Signal Transduction: Influencing cellular signaling pathways and altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Propanon, 3-[(2-Methoxy-4-nitrophenyl)amino]-1-phenyl-: Ähnliche Struktur, jedoch mit einer Phenylgruppe weniger.
1-Propanon, 3-[(2-Methoxy-4-nitrophenyl)amino]-1,3-dimethyl-: Ähnliche Struktur, jedoch mit Methylgruppen anstelle von Phenylgruppen.
Einzigartigkeit
1-Propanon, 3-[(2-Methoxy-4-nitrophenyl)amino]-1,3-diphenyl-, ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und aromatischen Ringen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
821794-47-2 |
|---|---|
Molekularformel |
C22H20N2O4 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
3-(2-methoxy-4-nitroanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H20N2O4/c1-28-22-14-18(24(26)27)12-13-19(22)23-20(16-8-4-2-5-9-16)15-21(25)17-10-6-3-7-11-17/h2-14,20,23H,15H2,1H3 |
InChI-Schlüssel |
GGFOCZBUDBHUDT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid](/img/structure/B12522046.png)
![2-({[3-(Ethylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid](/img/structure/B12522047.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]-](/img/structure/B12522054.png)




![Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]-](/img/structure/B12522073.png)
![3-Ethyl-2-sulfanylidene-5-[[4-[9,9,18,18-tetrakis(2-ethylhexyl)-15-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B12522081.png)
![Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]-](/img/structure/B12522086.png)
![Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester](/img/structure/B12522089.png)
![4,4'-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline](/img/structure/B12522091.png)
![1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12522104.png)

